Tiagabine Hydrochloride

Content Navigation

- 1. General Information

- 2. Baseline Overview: Tiagabine Hydrochloride (CAS 145821-59-6) for Selective GAT-1 Inhibition

- 3. Why Generic Substitution Fails: The Criticality of Salt Form and Lipophilicity in Tiagabine Hydrochloride

- 4. Product-Specific Quantitative Evidence Guide for Tiagabine Hydrochloride

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

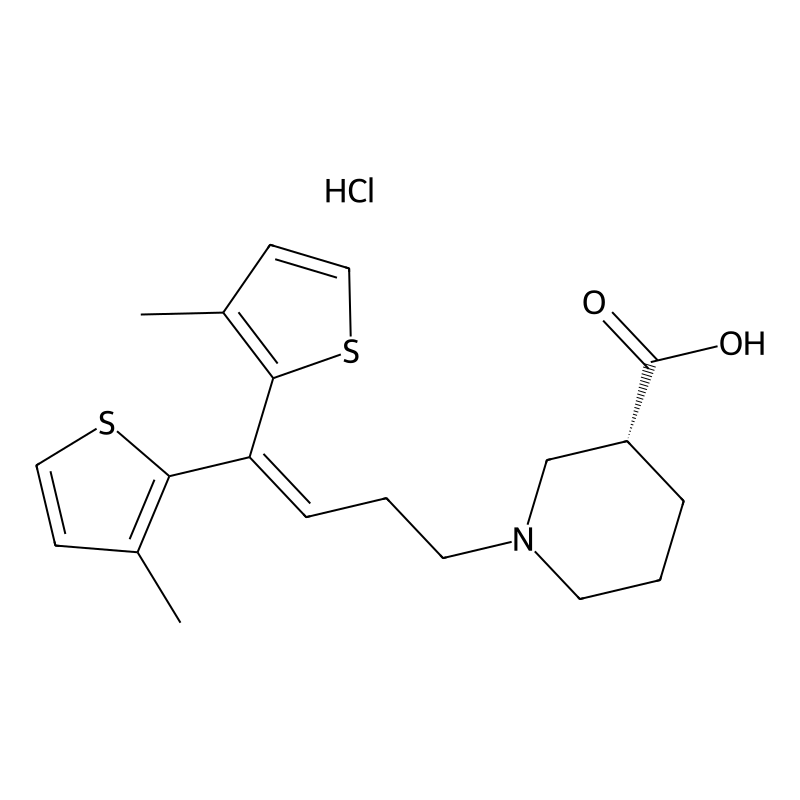

Tiagabine Hydrochloride (CAS 145821-59-6) is a highly selective, reversible inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). Structurally derived from nipecotic acid, it features a lipophilic bis-(3-methylthiophen-2-yl)butenyl anchor that enables robust central nervous system (CNS) penetration. Supplied as a stable hydrochloride salt, it offers superior aqueous solubility compared to its free base counterpart. In procurement and material selection, Tiagabine Hydrochloride is prioritized as a gold-standard pharmacological tool and active pharmaceutical ingredient (API) for neuropharmacological research, offering precise modulation of synaptic GABA levels without the off-target transporter interactions seen in earlier-generation compounds[1].

Research Fit

Target engagement

Selective GAT-1 inhibition for GABAergic synapse studies

Model compatibility

Lipophilic, blood-brain barrier penetrant probe for CNS research

Use context

Comparator for novel GAT-1 inhibitor development

Substituting Tiagabine Hydrochloride with its parent compound, nipecotic acid, or its free base form fundamentally compromises experimental and therapeutic viability. Nipecotic acid is highly hydrophilic and zwitterionic, meaning it cannot cross the blood-brain barrier (BBB), restricting its use exclusively to isolated in vitro systems. While synthesizing the free base of Tiagabine solves the BBB penetration issue, the free base is prone to oxidative degradation and exhibits poor aqueous solubility, complicating formulation and risking inconsistent dosing. Procuring the hydrochloride salt resolves both issues simultaneously: it retains the lipophilic anchor required for systemic in vivo CNS engagement while providing the high aqueous solubility (up to 25 mM) and shelf stability necessary for reproducible, solvent-free assay preparation [1].

Substitution Risk

Mechanism mismatch

GAT-1 selective inhibition differs from GABA transaminase or calcium channel modulation; reported functional outcomes may not transfer.

Synaptic effect divergence

Non-transportable blockade prolongs IPSC half-width differently than substrate-type inhibitors; synaptic dynamics may shift.

Tolerability endpoint context

Reported ocular tolerability profile differs from vigabatrin class; chronic model endpoints require separate validation.

Aqueous Solubility and Formulation Stability for Biological Assays

Tiagabine Hydrochloride provides a critical processability advantage over the free base form. While the free base is poorly soluble in water and susceptible to oxidative degradation in aqueous environments, the hydrochloride salt achieves an aqueous solubility of up to 25 mM (approx. 10 mg/mL). This allows for the direct preparation of homogeneous dosing suspensions or assay buffers without relying on high concentrations of DMSO, which can be neurotoxic or disrupt cellular assays .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Up to 25 mM in water |

| Comparator Or Baseline | Tiagabine Free Base (Sparingly soluble/insoluble in water) |

| Quantified Difference | >100-fold improvement in aqueous solubility |

| Conditions | Standard aqueous buffer at physiological pH |

Eliminates the need for harsh organic co-solvents in cell-based assays and in vivo dosing formulations, ensuring baseline reproducibility.

Blood-Brain Barrier (BBB) Penetration via Lipophilic Anchoring

The parent compound, nipecotic acid, is a potent GAT-1 inhibitor in vitro but is highly hydrophilic and zwitterionic, resulting in negligible blood-brain barrier (BBB) penetration. Tiagabine overcomes this via a bis-(3-methylthiophen-2-yl)butenyl lipophilic anchor, shifting the partition coefficient (Log D) into the ideal range for CNS penetration (Log D ~ 1.4–1.6). This structural modification transforms an in vitro-only tool into a systemically active in vivo therapeutic and research agent [1].

| Evidence Dimension | CNS Permeability / Lipophilicity |

| Target Compound Data | Log D ~ 1.4–1.6 (readily crosses BBB) |

| Comparator Or Baseline | Nipecotic Acid (Hydrophilic, negligible BBB penetration) |

| Quantified Difference | Shift from zero systemic CNS efficacy to potent in vivo target engagement |

| Conditions | Systemic administration in in vivo neurological models |

Allows researchers to administer the compound systemically rather than requiring direct intracerebroventricular (ICV) injection.

Transporter Selectivity and Off-Target Minimization

Unlike early-generation GABA uptake inhibitors or the baseline nipecotic acid which show minimal selectivity among GABA transporter subtypes, Tiagabine exhibits extreme precision for GAT-1. Structural biology and binding assays confirm that Tiagabine has an IC50 of approximately 67 nM for GAT-1, representing a 10,000 to 20,000-fold higher affinity for GAT-1 compared to GAT-2 and GAT-3. This selectivity is driven by unique interactions with the inward-open conformation of the transporter [1].

| Evidence Dimension | Binding Affinity (Selectivity Ratio) |

| Target Compound Data | 10,000–20,000-fold preference for GAT-1 |

| Comparator Or Baseline | Nipecotic Acid (Minimal selectivity across GAT subtypes) |

| Quantified Difference | 4-log increase in subtype selectivity |

| Conditions | In vitro transporter binding assays |

Prevents confounding data from GAT-2 or GAT-3 inhibition, ensuring that observed pharmacological effects are strictly GAT-1 mediated.

Nipecotic acid: amplitude −35%, modest recovery prolongation

Systemic In Vivo Neurological Disease Modeling

Due to its optimized Log D and proven blood-brain barrier penetration, Tiagabine Hydrochloride is the preferred GAT-1 inhibitor for systemic dosing (oral or intraperitoneal) in rodent models of epilepsy, allodynia, and anxiety, eliminating the need for invasive intracerebroventricular administration .

Aqueous In Vitro Transporter Kinetics Assays

The high aqueous solubility of the hydrochloride salt (up to 25 mM) makes it ideal for cell-based neurotransmitter reuptake assays and patch-clamp electrophysiology, allowing researchers to avoid high concentrations of DMSO that can disrupt delicate lipid bilayers or cell viability.

Structural Biology and Cryo-EM Ligand Trapping

Because Tiagabine specifically locks GAT-1 in the inward-open conformation without irreversible covalent binding, it is utilized as a stabilizing ligand in high-resolution structural biology studies (such as cryo-EM) to elucidate transporter mechanics and facilitate structure-based drug design for novel GABAergic compounds.

Application Fit Matrix

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

Wikipedia

FDA Medication Guides

TIAGABINE HYDROCHLORIDE

TABLET;ORAL

CEPHALON

08/09/2016

Use Classification

2: Błaszczyk B. [Tiagabine--own experience in the refractory epilepsy treatment]. Wiad Lek. 2013;66(2 Pt 2):175-9. Review. Polish. PubMed PMID: 25775813.

3: Vasudev A, Macritchie K, Rao SK, Geddes J, Young AH. Tiagabine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2012 Dec 12;12:CD004694. doi: 10.1002/14651858.CD004694.pub3. Review. PubMed PMID: 23235614.

4: Pulman J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2012 May 16;5:CD001908. doi: 10.1002/14651858.CD001908.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;2:CD001908. PubMed PMID: 22592677; PubMed Central PMCID: PMC4058679.

5: Vasudev A, Macritchie K, Rao SN, Geddes J, Young AH. Tiagabine in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD005173. doi: 10.1002/14651858.CD005173.pub3. Review. PubMed PMID: 22161389.

6: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of tiagabine]. Therapie. 2010 Jan-Feb;65(1):51-5. doi: 10.2515/therapie/2009065. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205996.

7: Schwartz TL, Nihalani N. Tiagabine in anxiety disorders. Expert Opin Pharmacother. 2006 Oct;7(14):1977-87. Review. PubMed PMID: 17020423.

8: Young AH, Geddes JR, Macritchie K, Rao SN, Vasudev A. Tiagabine in the maintenance treatment of bipolar disorders. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD005173. Review. Update in: Cochrane Database Syst Rev. 2011;(12):CD005173. PubMed PMID: 16856081.

9: Young AH, Geddes JR, Macritchie K, Rao SN, Watson S, Vasudev A. Tiagabine in the treatment of acute affective episodes in bipolar disorder: efficacy and acceptability. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004694. Review. Update in: Cochrane Database Syst Rev. 2012;12:CD004694. PubMed PMID: 16856056.

10: Spiller HA, Winter ML, Ryan M, Krenzelok EP, Anderson DL, Thompson M, Kumar S. Retrospective evaluation of tiagabine overdose. Clin Toxicol (Phila). 2005;43(7):855-9. Review. PubMed PMID: 16440513.

11: Stahl SM. Anticonvulsants as anxiolytics, part 1: tiagabine and other anticonvulsants with actions on GABA. J Clin Psychiatry. 2004 Mar;65(3):291-2. Review. PubMed PMID: 15096065.

12: de Borchgrave V, Lienard F, Willemart T, van Rijckevorsel K. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy. Epilepsy Behav. 2003 Jun;4(3):326-37. Review. PubMed PMID: 12791336.

13: Sills GJ. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disord. 2003 Mar;5(1):51-6. Review. PubMed PMID: 12773297.

14: Angehagen M, Ben-Menachem E, Rönnbäck L, Hansson E. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Neurochem Res. 2003 Feb;28(2):333-40. Review. PubMed PMID: 12608706.

15: Casas-Fernández C, Domingo-Jiménez R. [Characteristics and indications of tiagabine]. Rev Neurol. 2002 Sep;35 Suppl 1:S96-S100. Review. Spanish. PubMed PMID: 12373661.

16: Pereira J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2002;(3):CD001908. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD001908. PubMed PMID: 12137637.

17: Kellinghaus C, Dziewas R, Lüdemann P. Tiagabine-related non-convulsive status epilepticus in partial epilepsy: three case reports and a review of the literature. Seizure. 2002 Jun;11(4):243-9. Review. PubMed PMID: 12027571.

18: Carta MG, Hardoy MC, Grunze H, Carpiniello B. The use of tiagabine in affective disorders. Pharmacopsychiatry. 2002 Jan;35(1):33-4. Review. PubMed PMID: 11819159.

19: Genton P, Guerrini R, Perucca E. Tiagabine in clinical practice. Epilepsia. 2001;42 Suppl 3:42-5. Review. PubMed PMID: 11520322.

20: Schachter SC. Pharmacology and clinical experience with tiagabine. Expert Opin Pharmacother. 2001 Jan;2(1):179-87. Review. PubMed PMID: 11336578.

Explore Compound Types